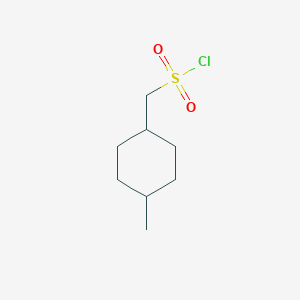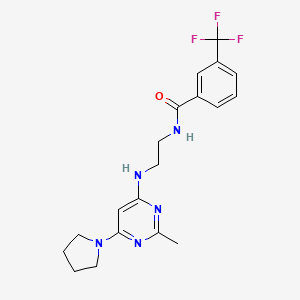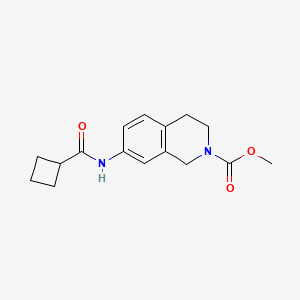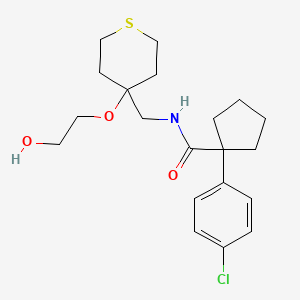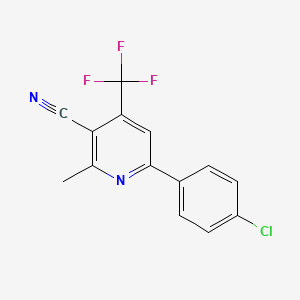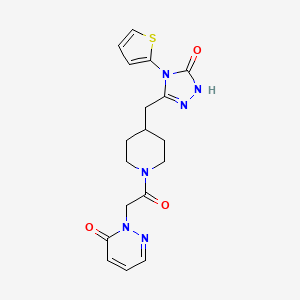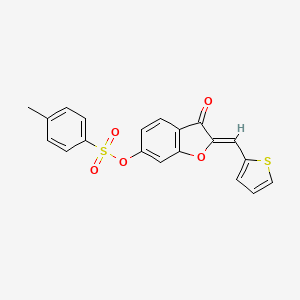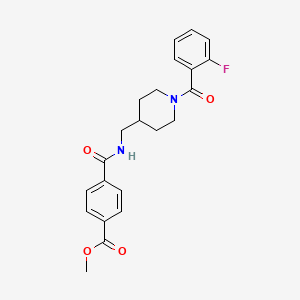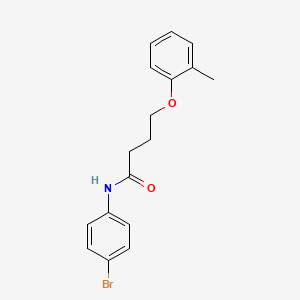
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide, also known as BPN14770, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide involves the reaction of 4-bromobenzoyl chloride with 2-methylphenol to form 4-bromo-2-methylphenyl benzoate. This intermediate is then reacted with n-butyl lithium and 1-bromo-4-chlorobutane to form the desired product.
Starting Materials
4-bromobenzoyl chloride, 2-methylphenol, n-butyl lithium, 1-bromo-4-chlorobutane
Reaction
Step 1: 4-bromobenzoyl chloride is reacted with 2-methylphenol in the presence of a base such as triethylamine to form 4-bromo-2-methylphenyl benzoate., Step 2: 4-bromo-2-methylphenyl benzoate is then reacted with n-butyl lithium to form the corresponding lithium salt., Step 3: The lithium salt is then reacted with 1-bromo-4-chlorobutane to form N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide.
作用机制
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has a unique mechanism of action that involves the modulation of cyclic AMP (cAMP) signaling pathways in the brain. This compound has been found to inhibit the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide increases cAMP levels in the brain, which in turn leads to the activation of protein kinase A (PKA) and the upregulation of various neuroprotective genes.
生化和生理效应
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has been found to have several biochemical and physiological effects in the brain. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has also been found to reduce the levels of inflammatory cytokines in the brain, which play a key role in the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is its specificity for PDE4D, which makes it a promising candidate for the treatment of various neurological disorders. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the development of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide as a therapeutic agent. One potential application is in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has been found to improve cognitive function and reduce hyperactivity in mouse models of Fragile X syndrome, suggesting that it may be effective in treating this disorder.
Another potential application is in the treatment of depression and anxiety disorders. N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has been found to increase the levels of BDNF in the brain, which has been shown to have antidepressant and anxiolytic effects. Further studies are needed to determine the efficacy of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide in treating these disorders.
Conclusion
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is a promising small molecule drug that has a unique mechanism of action and potential therapeutic applications in various neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its efficacy in clinical trials.
科学研究应用
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Several preclinical studies have demonstrated the efficacy of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide in improving cognitive function and reducing amyloid beta levels in mouse models of Alzheimer's disease.
属性
IUPAC Name |
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-13-5-2-3-6-16(13)21-12-4-7-17(20)19-15-10-8-14(18)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFMSXLUCQPBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2660803.png)
![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)
![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)
